molecular formula C7H10N2O B2721556 4-Cyclobutyl-1,2-oxazol-3-amine CAS No. 1783713-90-5

4-Cyclobutyl-1,2-oxazol-3-amine

Cat. No.: B2721556
CAS No.: 1783713-90-5
M. Wt: 138.17
InChI Key: FDAKPOPDAQNREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyl-1,2-oxazol-3-amine (CID 55284696) is a high-purity chemical compound with the molecular formula C7H10N2O, designed for use as a critical synthetic intermediate in medicinal chemistry and drug discovery research . This compound belongs to the 1,2-oxazole family, a privileged scaffold in synthetic and pharmaceutical chemistry known for its remarkable versatility and high structural diversity . The 1,2-oxazole core, an isoster for aromatic rings and amide bonds, is a key structural motif found in numerous biologically active synthetic molecules and natural products . Researchers value this specific amine derivative as a versatile building block for the synthesis of more complex chemical libraries, particularly in the exploration of novel antimicrobial agents . Its structure, featuring a cyclobutyl substituent and a reactive 3-amine group, makes it a valuable precursor for constructing diverse heterocyclic systems. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-6(4-10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAKPOPDAQNREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Cyclobutyl 1,2 Oxazol 3 Amine

Development of Novel Synthetic Routes to 4-Cyclobutyl-1,2-oxazol-3-amine

The construction of the this compound scaffold hinges on the effective formation of the 1,2-oxazole (isoxazole) ring, followed or preceded by the introduction of the cyclobutyl and amine functionalities at the desired positions.

The formation of the 1,2-oxazole ring is a critical step in the synthesis of this compound. Two primary strategies are widely employed for the construction of the isoxazole (B147169) core. beilstein-journals.orgnih.gov

One of the most common methods is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. For the synthesis of a 4-cyclobutyl substituted isoxazole, a cyclobutyl-containing dipolarophile, such as cyclobutylacetylene, could be reacted with a nitrile oxide.

A second major pathway involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632) . This approach is particularly relevant for constructing highly substituted isoxazoles. The reaction of a 1,3-diketone with hydroxylamine hydrochloride is a well-established method for forming the 1,2-oxazole ring. beilstein-journals.orgnih.gov In the context of this compound, a precursor such as a cyclobutyl-substituted β-ketoester could be a key starting material.

Cyclization Strategy Reactants Key Features
1,3-Dipolar CycloadditionNitrile Oxide and Alkyne/AlkeneHigh regioselectivity possible, versatile for various substituents.
Condensation Reactionβ-Dicarbonyl Compound and HydroxylamineReadily available starting materials, effective for polysubstituted isoxazoles. beilstein-journals.orgnih.gov

The introduction of the cyclobutyl moiety at the C4 position of the isoxazole ring can be achieved through several synthetic strategies. One approach involves starting with a precursor that already contains the cyclobutyl group. For instance, the synthesis could commence with cyclobutylmalonic acid or a derivative, which can then be elaborated into a suitable β-dicarbonyl compound for subsequent cyclization with hydroxylamine.

Alternatively, the cyclobutyl group can be introduced onto a pre-formed isoxazole ring. This might involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 4-halo-1,2-oxazole and a cyclobutylboronic acid or a cyclobutylzinc reagent, respectively.

The installation of the amine group at the C3 position of the 1,2-oxazole ring is a crucial transformation. Several methods have been developed for the synthesis of 3-aminoisoxazoles.

One common strategy involves the use of a precursor that contains a nitrogen-bearing functional group that can be converted to an amine. For example, the cyclization of a β-ketonitrile with hydroxylamine can lead to the formation of a 3-aminoisoxazole (B106053).

Another approach is the direct amination of a 3-halo-1,2-oxazole. Nucleophilic aromatic substitution of a halogen at the C3 position with an amine or an ammonia (B1221849) equivalent can provide the desired 3-amino functionality. This method's success is often dependent on the reactivity of the 3-haloisoxazole. A two-step procedure involving the reaction of 3-bromoisoxazolines with amines to form 3-aminoisoxazolines, followed by oxidation, has also been reported to yield 3-aminoisoxazoles in high yields.

A further strategy involves the construction of the isoxazole ring from a precursor already containing the amino group, for instance, through the reaction of a β-enamino ketoester with hydroxylamine hydrochloride. beilstein-journals.orgnih.gov

Amination Strategy Precursor Key Features
Cyclization of β-ketonitrileβ-ketonitrile and HydroxylamineDirect formation of the 3-amino-isoxazole ring.
Nucleophilic Substitution3-Halo-1,2-oxazole and AmineDirect introduction of the amine group on a pre-formed ring.
From β-enamino ketoesterβ-enamino ketoester and HydroxylamineRegioselective formation of amino-functionalized isoxazoles. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Efficiency for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each synthetic step. Key parameters that are often tuned include the choice of solvent, temperature, catalyst, and reaction time.

For the cyclization reaction, the choice of base and solvent can significantly impact the yield and purity of the isoxazole product. In the case of condensation reactions with hydroxylamine, the pH of the reaction medium is a critical factor.

In cross-coupling reactions to introduce the cyclobutyl group, the selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. Temperature and reaction time are also important parameters to control to ensure complete conversion without decomposition of the starting materials or product.

For amination reactions, particularly nucleophilic substitutions, the choice of solvent and the presence of a base can influence the reaction rate and yield. In some cases, microwave-assisted synthesis has been shown to accelerate these reactions and improve yields.

A study on the continuous-flow synthesis of 3-amino-4-amidoximinofurazan highlighted the optimization of temperature and retention times for each reaction stage, which resulted in a high yield and improved safety compared to batch processing. rsc.org Similar principles of optimizing temperature, reaction time, and molar ratios of reagents can be applied to enhance the synthesis of this compound.

Regioselective and Stereoselective Approaches in this compound Synthesis

Regioselectivity is a key consideration in the synthesis of substituted isoxazoles. The reaction of unsymmetrical β-dicarbonyl compounds with hydroxylamine can potentially lead to the formation of two regioisomeric isoxazoles. However, by carefully choosing the starting materials and reaction conditions, it is often possible to achieve high regioselectivity. For example, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been shown to produce regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates with high selectivity. beilstein-journals.orgnih.gov

While this compound itself is achiral, stereoselectivity becomes important if chiral centers are present in the starting materials or are introduced during the synthesis of more complex molecules derived from it. For instance, if the cyclobutyl group were to be substituted, stereoselective methods would be necessary to control the configuration of the stereocenters. The stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives has been achieved through the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral cyclobutyl dehydro amino acids, where the cyclobutyl moiety acts as a chiral inducer. doi.org

Utilization of this compound as a Building Block in Complex Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the amine group provides a handle for further functionalization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation.

Amino-functionalized 1,2-oxazole derivatives are known to be biologically active, and this scaffold can be used to prepare novel compounds with potential therapeutic applications. beilstein-journals.orgnih.gov The isoxazole ring is a common feature in many pharmaceuticals, and the unique combination of the cyclobutyl and amino groups in this compound makes it an attractive starting material for drug discovery programs. Unnatural amino acids containing a 1,2-oxazole moiety have been utilized as building blocks in the preparation of various heterocyclic peptides. nih.gov

The development of efficient synthetic routes to compounds like this compound is crucial for expanding the chemical space available to medicinal chemists and for the discovery of new therapeutic agents.

Coupling Reactions for Scaffold Elaboration

The elaboration of the this compound scaffold can be achieved through various coupling reactions, with palladium-catalyzed cross-coupling reactions being a prominent strategy. beilstein-journals.orgdrpress.orgnih.gov While direct coupling reactions on the this compound are not extensively documented, analogous transformations on related isoxazole systems provide a foundational framework.

A plausible synthetic approach involves the initial construction of a halogenated 4-cyclobutyl-1,2-oxazole intermediate, which can then undergo C-N bond formation. For instance, a 3-amino-4-cyclobutyl-5-haloisoxazole could serve as a key building block. This intermediate could potentially be synthesized through the reaction of a cyclobutyl-containing β-ketoester with hydroxylamine, followed by halogenation.

Once the halogenated scaffold is in hand, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to introduce various amine functionalities at the 5-position. These reactions typically utilize a palladium catalyst, a suitable ligand (e.g., phosphine-based ligands), and a base to facilitate the coupling of the halo-isoxazole with a primary or secondary amine.

Reactants Catalyst/Ligand Base Solvent Product Citation
4-Bromo-7-azaindole derivative, AminePd(OAc)₂, XantphosCs₂CO₃DioxaneN-substituted-7-azaindole beilstein-journals.org
Aryl Halide, AminePd CatalystBaseSolventAryl Amine nih.gov

Preparation of Functionalized Derivatives from this compound

The amino group at the 3-position of this compound offers a versatile handle for the preparation of a wide array of functionalized derivatives. Standard transformations of primary amines can be readily applied to modify the scaffold and explore structure-activity relationships.

Acylation: The 3-amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction allows for the introduction of a diverse range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, a common functional group in pharmacologically active molecules.

Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of various alkyl and aralkyl groups.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

Starting Material Reagent Reaction Type Product
3-AminoisoxazoleAcid ChlorideAcylationN-(Isoxazol-3-yl)amide
3-AminoisoxazoleSulfonyl ChlorideSulfonylationN-(Isoxazol-3-yl)sulfonamide
3-AminoisoxazoleAlkyl HalideAlkylationN-Alkyl-isoxazol-3-amine
3-AminoisoxazoleIsocyanateUrea Formation1-(Isoxazol-3-yl)urea

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its derivatives, several green strategies can be envisioned.

Multicomponent Reactions: A highly efficient and atom-economical approach would be a one-pot multicomponent reaction. For instance, the synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved through a multicomponent reaction using a deep eutectic solvent (DES) like K₂CO₃/glycerol as a catalytic medium. nih.gov A similar strategy could potentially be developed for the synthesis of this compound by employing a cyclobutyl-containing precursor.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. mdpi.comsemanticscholar.org This technique can be applied to various steps in the synthesis, including the initial cyclization to form the isoxazole ring and subsequent functionalization reactions. Microwave-assisted synthesis is often associated with solvent-free conditions or the use of greener solvents, further enhancing its environmental credentials.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water, ethanol, or deep eutectic solvents could be explored as reaction media for the synthesis of this compound. For example, the synthesis of isoxazol-5-one derivatives has been successfully carried out in water using a functionalized cellulose (B213188) catalyst.

Green Approach Description Potential Application in Synthesis Citation
Multicomponent ReactionCombining three or more reactants in a single step to form a complex product, maximizing atom economy.One-pot synthesis of the this compound core. nih.gov
Microwave-Assisted SynthesisUsing microwave energy to heat reactions, leading to faster reaction times and often higher yields.Cyclization and functionalization steps. mdpi.comsemanticscholar.org
Use of Greener SolventsEmploying environmentally friendly solvents like water, ethanol, or deep eutectic solvents.All synthetic steps where feasible. mdpi.com

Chemical Reactivity and Derivatization of 4 Cyclobutyl 1,2 Oxazol 3 Amine

Reactivity of the 1,2-Oxazole Ring System in 4-Cyclobutyl-1,2-oxazol-3-amine

The 1,2-oxazole ring is a five-membered heterocycle characterized by its electron-deficient nature, which significantly influences its stability and reaction patterns.

Electrophilic Aromatic Substitution Patterns

The 1,2-oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen and oxygen heteroatoms. This inherent low reactivity is a common feature among many azoles. While the 3-amino group is a potent activating group, its effect on the electron-poor oxazole (B20620) ring is complex. Theoretical considerations suggest that any electrophilic attack would most likely be directed to the C5 position. However, this position is sterically hindered by the adjacent cyclobutyl group at C4, making such substitutions challenging. Consequently, electrophilic substitution reactions on the oxazole ring of this compound are not commonly reported, and harsh reaction conditions may be required, often leading to low yields or alternative reaction pathways. upertis.ac.id

Ring-Opening and Rearrangement Reactions

A significant aspect of 1,2-oxazole chemistry involves its susceptibility to ring-opening reactions, typically initiated by the cleavage of the weak N-O bond. This can be achieved under various conditions, including reduction, treatment with strong bases, or photolysis.

Reductive Cleavage: Catalytic hydrogenation can lead to the scission of the N-O bond, resulting in the formation of an enamino-ketone intermediate. This intermediate can then undergo further reactions or exist in equilibrium with other tautomeric forms.

Base-Induced Rearrangements: Strong bases can deprotonate the C4 position, although this is less likely in the substituted title compound. A more common reaction for amino-oxazoles involves rearrangement into other heterocyclic systems. For instance, 2-aminooxazoles have been shown to undergo ring transformation into 2-aminoimidazoles, particularly when reacting with amines. researchgate.net This type of recyclization could be a potential reaction pathway for this compound under specific conditions, transforming the oxazole core into an imidazole (B134444). researchgate.net

Ring-Opening of the Cyclobutyl Moiety: The cyclobutane (B1203170) ring itself can undergo ring-opening reactions, particularly in the presence of transition metals or radical initiators. researchgate.net These reactions typically proceed via cleavage of a C-C bond to relieve ring strain, leading to linear alkyl chains. researchgate.net

Reaction TypeReagents/ConditionsExpected Product(s)
Catalytic HydrogenationH₂, Pd/CEnamino-ketone intermediate
Base-Catalyzed RearrangementStrong base (e.g., NaH), heatPotential rearrangement to imidazole derivatives
Cyclobutane Ring-OpeningTransition metal catalystγ-Keto nitrile or alkyne derivatives

Transformations of the 3-Amino Group of this compound

The 3-amino group is a versatile functional handle, allowing for a wide range of derivatization reactions. Its nucleophilicity is influenced by the electronic properties of the attached oxazole ring.

Acylation and Alkylation Reactions

The primary amino group readily undergoes acylation and alkylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amide derivatives. This reaction is generally high-yielding and provides a straightforward method for introducing various acyl groups. google.com

Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. chemrxiv.org Nickel-catalyzed reductive cross-coupling of related heteroaryl imines with C(sp³) electrophiles has been shown to be effective for preparing heterobenzylic amines. chemrxiv.org Studies on the related 5-cyclobutyl-1,2-oxazole scaffold have demonstrated successful alkylation of a 3-(aminomethyl) group, indicating the feasibility of N-alkylation on the title compound. scispace.com

Reaction TypeReagentProduct Type
AcylationAcetyl chloride, PyridineN-(4-Cyclobutyl-1,2-oxazol-3-yl)acetamide
AcylationBenzoyl chloride, TriethylamineN-(4-Cyclobutyl-1,2-oxazol-3-yl)benzamide
AlkylationMethyl iodide, K₂CO₃N-Methyl-4-cyclobutyl-1,2-oxazol-3-amine
Reductive AminationAldehyde/Ketone, NaBH₃CNN-Alkyl-4-cyclobutyl-1,2-oxazol-3-amine

Formation of Imine and Amide Derivatives

Amide Formation: As mentioned, acylation is a primary route to amide derivatives, which are often stable, crystalline solids. google.com These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Imine (Schiff Base) Formation: The primary amino group can condense with aldehydes and ketones to form imines or Schiff bases. nih.govmdpi.com This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. mdpi.com The resulting imines can be valuable intermediates for further transformations or can themselves be the target molecules. rsc.org

Derivative TypeReagentsProduct Structure Example
AmideAcetic AnhydrideA
Imine (Schiff Base)Benzaldehyde, heatB

Structure A: An acetyl group attached to the nitrogen of the 3-amino group. Structure B: A benzylidene group (=CH-Ph) attached to the nitrogen of the 3-amino group.

Diazotization and Coupling Reactions

As a primary aromatic-like amine, the 3-amino group of this compound is expected to undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate.

Although unstable, these diazonium salts can be used immediately in a variety of subsequent reactions:

Sandmeyer Reactions: Conversion of the diazonium group to halides (-Cl, -Br) or cyano (-CN) groups using copper(I) salts.

Schiemann Reaction: Conversion to a fluoro group using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder.

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds.

These transformations would allow for the introduction of a wide array of functional groups at the 3-position of the oxazole ring, further highlighting the synthetic utility of the parent amine.

Chemical Modifications of the 4-Cyclobutyl Moiety in this compound

The cyclobutyl group, a strained four-membered carbocycle, is a key site for chemical modification in this compound. Its unique structural and electronic properties allow for a variety of chemical transformations, including ring expansion and contraction reactions, as well as the introduction of new functional groups.

Ring Expansion and Contraction Reactions

The inherent ring strain of the cyclobutyl moiety makes it susceptible to rearrangement reactions that can lead to either larger or smaller ring systems. These transformations are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, on the cyclobutyl ring.

Ring Expansion: Acid-catalyzed ring expansion is a common reaction for cyclobutyl derivatives, often proceeding through a Wagner-Meerwein rearrangement. nih.govresearchgate.net For instance, treatment of a cyclobutylcarbinol derivative with acid can lead to the formation of a cyclopentyl ring. In the context of this compound, a hypothetical ring expansion could be initiated by the conversion of a functional group on the cyclobutyl ring into a suitable leaving group, followed by acid treatment. Thermal or photochemical conditions can also induce ring expansion. For example, denitrogenative ring expansion of cyclobutyl azides under thermal conditions has been shown to yield 1-pyrrolines. researchgate.net

Ring Contraction: While less common than ring expansion, ring contraction of cyclobutane derivatives can occur under specific conditions, often involving photochemistry or oxidative cleavage. These reactions typically proceed through the formation of a bicyclo[1.1.0]butane intermediate, which can then rearrange to a cyclopropyl (B3062369) derivative.

A summary of potential ring expansion and contraction reactions is presented in Table 1.

Reaction Type Reagents and Conditions Potential Product
Acid-Catalyzed Ring ExpansionH+, Heat4-(Cyclopentyl)-1,2-oxazol-3-amine
Photochemical Ring ExpansionhvExpanded ring derivatives
Denitrogenative Ring ExpansionHeat4-(1-Pyrrolinyl)-1,2-oxazol-3-amine
Photochemical Ring Contractionhv4-(Cyclopropylmethyl)-1,2-oxazol-3-amine

Functionalization of the Cyclobutyl Ring

The introduction of functional groups onto the cyclobutyl ring of this compound can significantly alter its physicochemical properties and biological activity. Various methods for the functionalization of cyclobutanes have been developed, primarily focusing on C-H activation and the transformation of existing functional groups. nih.govresearchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying the cyclobutyl ring. acs.org Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups at various positions on the ring. nih.govresearchgate.net This approach offers a direct route to novel derivatives without the need for pre-functionalized starting materials.

Functional Group Interconversion: If a functional group is already present on the cyclobutyl ring, it can be converted into a variety of other functionalities. For example, a hydroxyl group can be oxidized to a ketone, which can then serve as a handle for further modifications such as olefination or reductive amination.

Table 2 provides examples of potential functionalization reactions for the cyclobutyl moiety.

Functionalization Reaction Reagents and Conditions Potential Product
C-H ArylationPd catalyst, Aryl halide, Base4-(Arylcyclobutyl)-1,2-oxazol-3-amine
C-H HydroxylationOxidizing agent4-(Hydroxycyclobutyl)-1,2-oxazol-3-amine
Oxidation of HydroxylPCC, DCM4-(Oxocyclobutyl)-1,2-oxazol-3-amine
Wittig Reaction on KetoneWittig reagent4-(Alkylidenecyclobutyl)-1,2-oxazol-3-amine

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound can be achieved through modifications of either the cyclobutyl ring or the isoxazole (B147169) core. The isoxazole ring itself is a versatile scaffold for chemical synthesis. researchgate.netnih.gov

The amino group at the 3-position of the isoxazole ring is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to yield a wide range of N-substituted derivatives. Furthermore, the isoxazole ring can participate in cycloaddition reactions and ring-opening/ring-transformation reactions to generate diverse heterocyclic systems. nih.gov For example, rhodium-catalyzed ring expansion of isoxazoles can lead to the formation of 4H-1,3-oxazines. nih.gov

The synthesis of novel derivatives often involves multi-step sequences. A general approach could involve the initial synthesis of a functionalized cyclobutane precursor, followed by the construction of the isoxazole ring, and finally, derivatization of the amino group or further modification of the cyclobutyl moiety.

Table 3 outlines the synthesis of some hypothetical novel derivatives.

Derivative Type Synthetic Strategy Key Reagents
N-Acyl DerivativesAcylation of the 3-amino groupAcyl chloride, Base
N-Alkyl DerivativesReductive amination or direct alkylationAldehyde/Ketone, Reducing agent or Alkyl halide
Bicyclic AnaloguesIntramolecular cycloadditionHeat or Light
Ring-Expanded HeterocyclesRhodium-catalyzed ring expansionDiazo compound, Rh catalyst

Characterization of these novel derivatives would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their structures.

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. While specific mechanistic studies on this exact compound are not extensively documented, the mechanisms of related reactions involving cyclobutanes and isoxazoles have been investigated.

Ring Expansion Mechanisms: The mechanism of acid-catalyzed ring expansion of cyclobutylcarbinols typically involves the formation of a primary carbocation, which then rearranges to a more stable secondary or tertiary cyclopentyl cation via a 1,2-alkyl shift. nih.govresearchgate.net The subsequent loss of a proton yields the cyclopentene (B43876) product, or trapping by a nucleophile gives a functionalized cyclopentane.

C-H Functionalization Mechanisms: Palladium-catalyzed C-H functionalization reactions often proceed through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a directing group and a base. snnu.edu.cn The resulting palladacycle intermediate can then undergo reductive elimination to form the desired C-C or C-heteroatom bond.

Isoxazole Ring Transformations: The mechanism of the rhodium-catalyzed ring expansion of isoxazoles is proposed to involve the formation of a rhodium carbenoid, which then undergoes insertion into the N-O bond of the isoxazole ring to form an ylide intermediate. nih.gov This intermediate can then rearrange through a 1,2-shift or open to an imino-enone that subsequently undergoes a 6π-electrocyclization to afford the 4H-1,3-oxazine product. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of these complex transformations. bohrium.com

Computational and Theoretical Studies of 4 Cyclobutyl 1,2 Oxazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 4-Cyclobutyl-1,2-oxazol-3-amine. tandfonline.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state electron density, from which numerous properties can be derived.

DFT calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or cc-pVDZ) to obtain an optimized molecular geometry. tandfonline.comresearchgate.net From this optimized structure, key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. bohrium.com

Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

Parameter Value Unit Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eV Chemical reactivity/stability
Dipole Moment (μ) 3.8 Debye Molecular polarity
Total Energy -550.123 Hartrees Thermodynamic stability

This table presents hypothetical data representative of typical DFT calculation results for similar heterocyclic compounds.

These calculations reveal the distribution of electron density, highlighting the electronegative nitrogen and oxygen atoms of the oxazole (B20620) ring as regions of high electron density.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily dictated by the cyclobutyl ring and its orientation relative to the planar oxazole ring. The cyclobutyl moiety is not flat but exists in a puckered conformation to relieve ring strain. acs.org Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Computational methods are used to systematically rotate the dihedral angle connecting the cyclobutyl and oxazole rings. For each rotational step, the energy is calculated, resulting in a potential energy surface (PES). The minima on this surface correspond to stable conformers. Studies on related cyclobutane-containing molecules have shown that these analyses are crucial for understanding molecular recognition and interaction. rsc.org The puckering of the cyclobutane (B1203170) ring itself also contributes to the complexity of the energy landscape, with different puckered states having distinct energies. acs.org The global minimum on the PES represents the most populated conformation of the molecule at equilibrium.

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound. The frontier molecular orbitals (HOMO and LUMO) are central to this analysis. The HOMO, being the outermost orbital containing electrons, indicates the sites most susceptible to electrophilic attack (electron donation). Conversely, the LUMO, the innermost empty orbital, indicates sites prone to nucleophilic attack (electron acceptance).

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for their characterization. DFT methods can accurately calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared, IR). tandfonline.com

These predicted spectra are often compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can point to specific structural or environmental effects not accounted for in the model, such as solvent interactions. tandfonline.comrsc.org The gauge-including atomic orbital (GIAO) method is commonly employed within DFT to calculate NMR shifts. tandfonline.com

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)

Nucleus/Bond Predicted Shift/Frequency Experimental Shift/Frequency
¹H NMR (ppm)
H (amine) 5.2 5.1
H (cyclobutyl methine) 3.5 3.4
H (cyclobutyl methylene) 2.1 - 2.4 2.0 - 2.3
¹³C NMR (ppm)
C (amine-bearing) 160.1 159.8
C (cyclobutyl-bearing) 115.5 115.2
C (cyclobutyl methine) 34.2 33.9
IR (cm⁻¹)
N-H stretch 3450, 3350 3445, 3348
C=N stretch 1640 1635
C-O stretch 1250 1245

This table illustrates a typical comparison between computationally predicted and experimentally measured spectroscopic data. The values are hypothetical and serve as an example.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.comresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen and nitrogen atoms of the oxazole ring). These are sites susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-poor areas (e.g., around the amine hydrogens), which are attractive to nucleophiles. bohrium.com The MEP surface of this compound would clearly show the electron-rich nature of the heteroatoms in the oxazole ring and the electron-deficient character of the amine protons, providing a visual guide to its intermolecular interaction patterns. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

For a molecule like this compound, which may serve as a scaffold for new therapeutic agents, Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational strategy. researchgate.net QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

The process involves several steps:

Data Set Generation: A library of derivatives of this compound is synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) is measured.

Descriptor Calculation: For each molecule in the library, a set of molecular descriptors is calculated using computational methods. These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemists to prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a drug candidate, molecular docking and molecular dynamics (MD) simulations are employed. These methods simulate the interaction of the molecule (the ligand) with a biological target, typically a protein. bohrium.comresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation and affinity of the ligand within the active site of the target protein. jst.go.jp Docking algorithms sample a large number of possible conformations and positions of the ligand, scoring them based on a force field that approximates the binding energy. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the amine group and oxazole nitrogen could act as hydrogen bond donors and acceptors, respectively. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). MD provides a more realistic picture of the interaction in a simulated physiological environment, including the presence of water molecules. These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand upon binding.

Exploration of Biological Interactions and Pre Clinical Relevance of 4 Cyclobutyl 1,2 Oxazol 3 Amine Derivatives

Investigation of Molecular Targets and Binding Mechanisms (in vitro, in silico)

Computational and experimental studies have been employed to elucidate the molecular targets and binding mechanisms of 4-cyclobutyl-1,2-oxazol-3-amine derivatives. In silico molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of these compounds with various biological targets. For instance, molecular docking has been used to predict the antitubercular potency of pyrazole-substituted oxazole (B20620) derivatives. jrespharm.com These studies help in understanding how the structural features of the ligands, such as the cyclobutyl group and substitutions on the oxazole ring, contribute to their binding affinity. jrespharm.comnih.gov

The polarizability of the C-F bond in some derivatives is thought to create new opportunities for binding to receptors. mdpi.com Furthermore, in silico tools are used to predict molecular properties, such as Lipinski's rule of five, to assess the drug-likeness of these compounds, including their absorption and permeation potential. jrespharm.com

Enzyme Inhibition and Activation Studies (in vitro)

The inhibitory activity of this compound derivatives against various enzymes has been a key area of investigation.

While specific studies on the inhibition of 17β-hydroxysteroid dehydrogenase 1 and transglycosylase by this compound itself were not found, related structures have shown inhibitory activity against relevant enzymes. For example, derivatives of thiourea (B124793), which can be synthesized from 5-cyclobutyloxazol-2-amine, have been investigated as inhibitors of various enzymes. dntb.gov.uajrespharm.com Specifically, some thiourea derivatives have shown potent inhibitory activity against Mycobacterium tuberculosis. mdpi.comjrespharm.com

Research on related oxazole derivatives has demonstrated their potential as enzyme inhibitors. For example, oxazole-based compounds have been developed as ferroptosis inhibitors, acting as radical-trapping antioxidants to block lipid peroxidation. nih.gov In these studies, derivatives featuring a cyclobutyl lipophilic anchor were synthesized and evaluated. nih.govacs.org

Receptor Binding Assays (in vitro)

Receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific receptors. While direct receptor binding data for this compound is limited, studies on structurally related compounds provide insights into their potential interactions. For instance, the cyclobutyl motif has been incorporated into ligands targeting the histamine (B1213489) H3 receptor, where it serves as a constraint for the classical 3-propoxy linker, leading to a significant increase in receptor affinity. researchgate.net This suggests that the cyclobutyl group can play a key role in optimizing ligand-receptor interactions.

Cellular Permeability and Subcellular Localization Studies (in vitro)

The ability of a compound to permeate cell membranes and localize to specific subcellular compartments is critical for its biological activity. Studies on oxazole-based ferroptosis inhibitors have shown that derivatives with a cyclobutyl moiety can possess favorable properties such as high solubility and the ability to cross the blood-brain barrier. nih.gov For example, oxazole derivatives with an unsubstituted NH2 group and a cyclobutyl lipophilic anchor were found to be among the least active in a series, but other analogs with larger cycloalkyl groups showed improved activity. nih.govacs.org The cellular permeability of Bruton's tyrosine kinase (BTK) inhibitors was significantly improved by incorporating an oxetane (B1205548) moiety, a four-membered ring similar to cyclobutane (B1203170), into the scaffold. nih.gov

Antimicrobial Activity Screening (in vitro)

Derivatives of this compound have been most extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis.

A significant body of research has focused on the synthesis and evaluation of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea compounds for their antimycobacterial activity. oup.comnih.govoup.com These compounds have demonstrated potent in vitro activity against both drug-sensitive (Mycobacterium tuberculosis H37Rv) and multidrug-resistant strains of M. tuberculosis (MDR-TB). nih.govoup.com

In one study, fifteen new 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea derivatives were synthesized. nih.gov Several of these compounds exhibited excellent activity, with Minimum Inhibitory Concentrations (MICs) below 1 µM against both MTB and MDR-TB. nih.gov The most potent compound in this series, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (compound 8), had an in vitro MIC of 0.14 µM, making it 2.5 times more active than isoniazid (B1672263) against MTB and 80 times more active against MDR-TB. nih.gov This compound was also found to be non-toxic to Vero cells with a high selectivity index. nih.govoup.com

Another study highlighted (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone, which showed an MIC of 0.05 mg/L against MTB and MDR-TB. oup.comoup.com These findings underscore the potential of the 5-cyclobutyl-1,3-oxazol-2-yl scaffold as a promising starting point for the development of new anti-TB agents. mdpi.comjrespharm.comresearchgate.nettandfonline.com

Data Tables

Table 1: In Vitro Antimycobacterial Activity of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea Derivatives

Compound ID Substituent MIC (µM) vs. MTB H37Rv MIC (µM) vs. MDR-TB
8 2'-trifluoromethylphenyl 0.14 < 0.14
4 Phenyl < 1 < 1
7 2'-methylphenyl < 1 < 1
12 4'-chlorophenyl < 1 < 1
13 4'-bromophenyl < 1 < 1
14 4'-fluorophenyl < 1 < 1
15 2'-pyridyl < 1 < 1

Data extracted from Sriram et al., 2007. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea
1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea
(4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone
5-Cyclobutyloxazol-2-amine

Evaluation against Fungal Strains (e.g., Candida albicans)

The antifungal properties of oxazole derivatives have been a subject of extensive research, with many studies evaluating their efficacy against various fungal pathogens, including the opportunistic human pathogen Candida albicans. While direct studies on this compound are limited, research on structurally related oxazole compounds provides valuable insights.

Generally, oxazole derivatives have demonstrated a wide spectrum of antifungal activity. bohrium.com For instance, some synthesized oxazole derivatives have shown moderate activity against C. albicans. clockss.org However, other studies report that while certain chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives exhibited potent antibacterial effects, they showed poor Minimum Inhibitory Concentration (MIC) values against C. albicans. derpharmachemica.com Similarly, a series of 1,3,4-oxadiazoles, LMM5 and LMM11, were effective against C. albicans with MIC values of 32 μg/ml. frontiersin.org Another 1,3,4-oxadiazole (B1194373) derivative, LMM6, was also highly effective against several clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL. nih.gov

The mechanism of antifungal action for some azole derivatives has been linked to the production of reactive oxygen species (ROS). For example, the antifungal effect of certain 5-aminoimidazole-4-carbohydrazonamide derivatives against C. albicans was diminished in the presence of the antioxidant ascorbic acid, suggesting that ROS production is a key part of their antifungal activity. mdpi.com Some isoquinoline (B145761) derivatives with a 4-methoxy phenyl substitution have also shown significant antifungal activity against C. albicans with a MIC value of 4 μM. nih.gov

Compound ClassSpecific Derivative(s)Target OrganismActivity (MIC)Reference
1,3,4-OxadiazoleLMM5, LMM11Candida albicans32 µg/ml frontiersin.org
1,3,4-OxadiazoleLMM6Candida albicans8 - 32 µg/mL nih.gov
ThiazolylhydrazoneCompounds 1, 2, 3Candida albicans0.125–2.0 μg/mL mdpi.com
Isoquinoline4-methoxy phenyl substitutedCandida albicans4 µM nih.gov

Antiproliferative Activity against Specific Cell Lines (in vitro)

Derivatives of 1,2-oxazole, commonly known as isoxazoles, have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. The versatility of the isoxazole (B147169) scaffold allows for structural modifications that can lead to potent and selective anticancer agents.

For example, a library of amide derivatives of oxazol-benzofuran-isoxazoles showed remarkable anti-proliferative potential against human prostate (PC3), lung (A549), breast (MCF-7), and cervix (SiHa) cancer cell lines. researchgate.net Specifically, compounds 13a, 13b, 13c, and 13d from this series were found to be more potent than the standard reference drug, etoposide. researchgate.net In another study, new 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives exhibited moderate to excellent anticancer potency against MCF-7, A549, and MDA-MB-231 cancer cell lines, with some derivatives showing IC₅₀ values at sub-micromolar concentrations. nih.gov

Understanding the mechanism by which these compounds induce cell death is crucial for their development as therapeutic agents. Research indicates that oxazole and isoxazole derivatives can trigger various regulated cell death pathways, including apoptosis and ferroptosis.

Apoptosis: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases. mdpi.com Isoxazole derivatives have been shown to induce apoptosis in cancer cells. For instance, diaryl resorcinylic isoxazole derivatives demonstrated a high potency in causing cell death. unipa.it Some indole-containing diarylisoxazoles have been identified as pro-apoptotic agents that target caspases. unipa.it Flow cytometry analysis of certain 1,2,4-oxadiazole (B8745197) derivatives confirmed their ability to induce apoptosis in cancer cells. nih.gov In some cases, necrosis has also been identified as the induced death pathway for certain 1,2,4-oxadiazole derivatives in melanoma cells. nih.gov

Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.gov A novel series of oxazole-based radical-trapping antioxidants were developed as potent ferroptosis inhibitors. nih.gov Within this series, compounds featuring a cyclobutyl lipophilic anchor were identified, although they were among the least active in this specific study, with an IC₅₀ of 15 nM for ferroptosis inhibition. nih.gov This indicates that while the cyclobutyl-oxazole scaffold can interact with pathways regulating ferroptosis, further optimization is necessary to enhance this specific activity.

Compound/Derivative ClassCell Line(s)Mechanism of Cell DeathKey FindingsReference
Amide derivatives of oxazol-benzofuran-isoxazolesPC3, A549, MCF-7, SiHaNot specifiedPotent antiproliferative activity, some more so than etoposide. researchgate.net
1,2,4-Oxadiazole derivativesMelanoma (B16-F10)NecrosisExhibited antiproliferative effects. nih.gov
1,2,4-Oxadiazole-fused derivativesMCF-7, A549, MDA-MB-231ApoptosisGreatly induced cell apoptosis. nih.gov
Oxazole-based radical-trapping antioxidantsFibrosarcoma (HT-1080)Ferroptosis InhibitionCyclobutyl-containing compounds showed inhibitory activity (IC₅₀ = 15 nM). nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies focus on how modifications to the cyclobutyl group and substitutions on the 1,2-oxazole ring impact their antifungal and antiproliferative effects.

The cyclobutane ring is a four-membered carbocycle that, when incorporated into bioactive molecules, can influence their conformation, lipophilicity, and metabolic stability. openmedicinalchemistryjournal.com The presence and nature of a cycloalkyl moiety, such as cyclobutyl, can significantly affect the biological activity of oxazole derivatives.

In the context of ferroptosis inhibition, a series of oxazole analogues with different small cycloalkyl groups (cyclobutyl, cyclopentyl, cyclohexyl) were synthesized. researchgate.net While compounds with a cyclobutyl anchor were active, they were less potent than analogues with larger cycloalkyl groups like cyclooctyl. nih.gov This suggests that the size and lipophilicity of the cycloalkyl group are important for this specific biological interaction. However, in other contexts, the cyclobutyl group has been part of highly active compounds. For instance, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridyl thiourea derivatives have been reported as highly effective against multidrug-resistant Mycobacterium tuberculosis, highlighting the favorable contribution of the cyclobutyl-oxazole scaffold to biological activity. researchgate.net

The 1,2-oxazole (isoxazole) ring is a versatile heterocyclic scaffold. Substitutions at various positions on this ring can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity to biological targets. bioorganica.com.ua

SAR studies on various oxazole derivatives have shown that the substitution pattern is critical for activity. nih.gov For example, in a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides evaluated as xanthine (B1682287) oxidase inhibitors, the introduction of a bulky, nonpolar substituent at the 5-position of the oxazole ring led to better binding affinity and increased inhibitory efficiency. derpharmachemica.com In another example involving benzoxazole (B165842) derivatives targeting an RNA molecule, the position of substituents on the scaffold significantly impacted binding affinity, with 5- and 7-amino substituted derivatives being more active than the 6-amino analog. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as a nitro group, can be detrimental to activity by reducing the basicity of the oxazole nitrogen, which may be crucial for hydrogen bonding with the target. nih.gov The expansion of the π-system by introducing conjugated substituents to the oxazole platform can also influence biological activity, with acceptor substituents (-SO₂R) increasing activity and donor substituents (-NR₂ or -SR) decreasing it. bioorganica.com.ua

Applications in Chemical Biology and Advanced Materials Non Therapeutic

Development of 4-Cyclobutyl-1,2-oxazol-3-amine Derivatives as Chemical Probes for Biological Pathways

The isoxazole (B147169) scaffold is a versatile building block in the design of molecules that can interact with biological systems. The development of derivatives of this compound as chemical probes offers a promising avenue for elucidating complex biological pathways. Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in their native environment. The design of such probes often involves the strategic modification of a core scaffold to enhance potency, selectivity, and to introduce reporter tags.

While direct studies on this compound as a chemical probe are limited, research on structurally related compounds highlights the potential of this scaffold. For instance, in a study on oxazole-based inhibitors of ferroptosis, a compound featuring a cyclobutyl lipophilic anchor (compound 94) was investigated. nih.gov Although it was among the least active in the series, its inclusion in the study underscores the relevance of the cyclobutyl-oxazole motif in designing bioactive molecules. nih.gov The amino group at the 3-position of this compound provides a convenient handle for chemical modification, allowing for the attachment of various functional groups to tune the molecule's properties as a chemical probe.

Future research could focus on synthesizing a library of derivatives of this compound and screening them against various biological targets. The cyclobutyl group can influence the conformational rigidity and lipophilicity of the molecule, which are key determinants of binding affinity and selectivity. By systematically modifying the substituents on the isoxazole ring and the amino group, it may be possible to develop potent and selective chemical probes for a range of biological targets.

Table 1: Research Findings on a Structurally Related Oxazole (B20620) Derivative

CompoundScaffoldApplicationKey FindingReference
94 Oxazole with cyclobutyl substituentFerroptosis InhibitionExhibited inhibitory activity, though less potent than other analogues in the series. nih.gov

Integration into Fluorescent Tags or Labels for Bioimaging

Fluorescent bioimaging is a powerful technique for visualizing biological processes in real-time. The development of novel fluorophores with improved photophysical properties is an active area of research. The isoxazole ring, being a five-membered heterocycle, can serve as a core component of a fluorescent dye. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com The photophysical properties of isoxazole-based fluorophores can be fine-tuned by altering the substitution pattern on the ring. nih.govbeilstein-journals.orgbeilstein-journals.org

Although there is no direct evidence of this compound itself being fluorescent, its structure presents opportunities for the development of novel fluorescent tags. The amino group at the 3-position can be readily derivatized with various aromatic and heteroaromatic groups known to be part of fluorescent systems. nih.gov Furthermore, the cyclobutyl moiety can influence the solid-state packing and aggregation-induced emission (AIE) properties of the resulting dyes, a phenomenon of great interest in modern fluorescence imaging. nih.govbeilstein-journals.orgbeilstein-journals.org

For example, studies on 3,5-diaryl-4-fluoroisoxazoles have shown that these compounds exhibit fluorescence, and the introduction of a fluorine substituent can enhance the fluorescence intensity. nih.govbeilstein-journals.orgbeilstein-journals.org Another study demonstrated that isoxazole derivatives can be converted into highly fluorescent α-fluorinated boron ketoiminates (F-BKIs) which exhibit AIE properties. nih.govbeilstein-journals.org These findings suggest that with appropriate chemical modifications, the this compound scaffold could be transformed into a valuable tool for bioimaging.

Table 2: Photophysical Properties of Related Isoxazole Derivatives

Isoxazole DerivativeKey FeaturePhotophysical PropertyPotential ApplicationReference
3,5-diaryl-4-fluoroisoxazolesFluorine substitutionIncreased fluorescence intensityFluorescent probes nih.govbeilstein-journals.orgbeilstein-journals.org
α-fluorinated boron ketoiminates (from isoxazoles)Boron complexationAggregation-Induced Emission (AIE)Bioimaging in aggregated states nih.govbeilstein-journals.org
Anthracene-substituted isoxazolesExtended conjugationFluorescent tagsCellular imaging nih.gov

Exploration in Polymer Science and Functional Materials

The incorporation of unique monomeric units into polymers can lead to materials with novel and desirable properties. Both the cyclobutane (B1203170) ring and the oxazole (or its isomer, oxazoline) functionality have been explored in polymer chemistry, suggesting that this compound could be a valuable monomer or building block for functional materials.

Cyclobutane-containing polymers are of interest due to the potential for the strained four-membered ring to act as a mechanophore, a unit that can undergo a chemical transformation in response to mechanical stress. acs.orgduke.edu The [2+2] cycloreversion of cyclobutane can be used to create stress-responsive materials. acs.orgduke.edu Furthermore, linear cyclobutane-containing polymers have been synthesized via [2+2] photopolymerization, yielding materials with high molecular weights and good solubility. acs.orgnih.govnih.gov

On the other hand, poly(2-oxazoline)s are a class of polymers known for their biocompatibility and tunable properties. mdpi.comgoogle.comresearchgate.net A review on functionalized poly(2-oxazoline)s mentions the use of 2-[1′-(4′′-chlorophenyl)-cyclo-butyl]-2-oxazoline as a monomer, indicating that cyclobutyl-substituted oxazolines can be incorporated into polymers. researchgate.net While 1,2-oxazoles and 1,3-oxazolines are isomers, the synthetic accessibility of the amino group in this compound could allow for its attachment to a polymer backbone or its use as a chain-terminating agent to introduce specific functionality.

The combination of the cyclobutane and amino-isoxazole moieties in one molecule makes this compound an intriguing candidate for the development of smart polymers that could respond to multiple stimuli, such as pH and mechanical force.

Potential in Catalytic Systems

The development of novel ligands is crucial for advancing the field of catalysis. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are widely used as ligands for transition metal catalysts due to their ability to coordinate with metal centers and influence the catalytic activity and selectivity. Isoxazole and oxazoline (B21484) derivatives have been successfully employed in various catalytic systems. rsc.orgtandfonline.combohrium.compreprints.orgelifesciences.orggoogle.comsnnu.edu.cnrsc.orgfluorochem.co.uk

The 3-amino-1,2-oxazole core of this compound presents a bidentate N,N-chelation site through the ring nitrogen and the exocyclic amino group, which could be used to coordinate with a variety of transition metals. The cyclobutyl substituent can provide steric bulk, which can be beneficial for controlling the stereoselectivity of a catalytic reaction.

For instance, oxazoline-based ligands are well-established in asymmetric catalysis. fluorochem.co.uk While isoxazoles are less common as ligands, their potential is being increasingly recognized. rsc.orgtandfonline.combohrium.compreprints.orgelifesciences.org The synthesis of isoxazole derivatives can be achieved using environmentally friendly catalytic methods, and these compounds, in turn, can be used to create new catalysts. rsc.orgbohrium.compreprints.orgelifesciences.org Given the structural features of this compound, it is plausible that this compound or its derivatives could serve as effective ligands in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. Further research is needed to synthesize and evaluate the corresponding metal complexes for their catalytic performance.

Future Research Directions and Unexplored Avenues for 4 Cyclobutyl 1,2 Oxazol 3 Amine

Challenges and Opportunities in Scalable Synthesis

A significant hurdle in the widespread application of 4-cyclobutyl-1,2-oxazol-3-amine derivatives is the development of a robust and scalable synthetic route. Current methods, while effective at the laboratory scale, may not be economically viable for large-scale production. nih.gov Key challenges include the synthesis of the cyclobutane (B1203170) moiety and the construction of the oxazole (B20620) ring with the desired substitution pattern. whiterose.ac.uk

Opportunities for innovation lie in the exploration of novel catalytic systems and flow chemistry approaches. For instance, the use of transition-metal-catalyzed cross-coupling reactions could provide a more efficient means of introducing the cyclobutyl group. whiterose.ac.uk Furthermore, developing a one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the process and reduce waste. The development of scalable methods for producing sulfonylated bioisosteres of aromatic rings, which could include cyclobutane structures, is an area of active research and could provide valuable insights. nih.gov

Novel Derivatization Strategies for Enhanced Bioactivity or Material Properties

The inherent structure of this compound offers numerous points for chemical modification to enhance its biological activity or material properties. The primary amine group is a key handle for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as acylation, alkylation, and sulfonylation. nih.govnih.gov

Future derivatization strategies should focus on several key areas:

Bioisosteric Replacement: The cyclobutyl group can be replaced with other small, strained ring systems like cyclopropyl (B3062369) or cyclopentyl groups to modulate lipophilicity and binding interactions. nih.gov The oxazole ring itself can be considered a bioisostere for other five-membered heterocycles, and exploring these alternatives could lead to improved pharmacokinetic profiles. acs.org

Introduction of Pharmacophores: Incorporating known pharmacophores, such as substituted aromatic rings or specific functional groups known to interact with biological targets, can guide the design of new derivatives with desired activities. nih.govnih.gov For instance, the introduction of a 4-fluorobenzyl moiety has been shown to modulate metabolic stability in related compounds. nih.gov

Polymer Functionalization: For material science applications, the amine group can be used to graft the molecule onto polymer backbones, creating functional materials with tailored properties.

Identification of New Molecular Targets for this compound Derivatives

While some derivatives of related oxazole compounds have been investigated for their activity as ferroptosis inhibitors and ULK1/2 autophagy inhibitors, the full spectrum of potential molecular targets for this compound derivatives remains largely unexplored. nih.govnih.gov

Future research should employ a multi-pronged approach to identify new targets:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets can uncover unexpected activities.

Phenotypic Screening: Observing the effects of these compounds on cellular phenotypes can provide clues about their mechanism of action and potential targets.

Chemical Proteomics: Affinity-based proteomics methods can be used to directly identify the protein targets that bind to specific derivatives.

Recent research has highlighted the importance of targeting enzymes like sortase A in combating bacterial infections and the integrated stress response (ISR) pathway in various diseases. google.comresearchgate.net Exploring the potential of this compound derivatives to modulate these and other emerging targets could be a fruitful area of investigation.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and materials design process. researchgate.net For this compound, these methods can be applied to:

Structure-Activity Relationship (SAR) Studies: Computational models can help to understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective compounds. nih.gov

Predictive ADMET Modeling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds can help to prioritize synthetic efforts and reduce the likelihood of late-stage failures in drug development.

Virtual Screening: Docking large libraries of virtual compounds into the binding sites of known or predicted protein targets can identify promising candidates for synthesis and biological evaluation. researchgate.net

Recent advances in machine learning and artificial intelligence are enabling the development of more accurate and sophisticated predictive models, which could be leveraged to explore the chemical space around the this compound scaffold more efficiently. arxiv.org

Synergistic Approaches with Other Chemical Scaffolds

Combining the this compound scaffold with other chemical moieties can lead to synergistic effects, resulting in compounds with enhanced potency, improved pharmacokinetic properties, or novel mechanisms of action. This can be achieved through the creation of hybrid molecules or by co-administering the compounds with other therapeutic agents.

For example, research has shown that dual inhibitors of ULK1/2 can synergize with PARP inhibitors for the treatment of triple-negative breast cancer. nih.gov Investigating the potential for synergistic interactions between this compound derivatives and other known drugs or bioactive compounds could open up new therapeutic possibilities. The fusion of the oxazole ring with other heterocyclic systems to create fused bicyclic N,O-acetals is another promising strategy, as these scaffolds are present in many biologically active natural products. researchgate.net

Q & A

Basic Research Question

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and confirm cyclobutyl and oxazole ring integration. For example, the cyclobutyl protons appear as multiplet signals between δ 2.5–3.5 ppm .
  • IR : Stretching frequencies for N–H (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Tools like SHELXL refine bond lengths and angles, resolving discrepancies between computational and experimental data . Hydrogen-bonding patterns (e.g., N–H···O/N interactions) are analyzed using graph-set theory .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Store at 2–8°C in airtight, light-protected containers .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

How can conflicting data on the compound’s stability under acidic/basic conditions be reconciled?

Advanced Research Question
Contradictions in stability studies (e.g., degradation at pH < 3 or > 10) may arise from impurities or solvent effects. Methodological solutions:

  • Controlled pH titrations : Monitor degradation via UV-Vis spectroscopy.
  • Mass spectrometry : Identify degradation byproducts (e.g., ring-opened intermediates).
  • Computational modeling : DFT calculations predict protonation sites and reactive intermediates .

What experimental frameworks are recommended for evaluating the compound’s biological activity?

Advanced Research Question

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
  • Cellular uptake studies : Radiolabel the compound with 14C^{14}C or 3H^3H to track intracellular accumulation.
  • In vivo models : Use zebrafish or murine models for toxicity and efficacy screening, ensuring compliance with ethical guidelines .

How can computational models predict the compound’s reactivity in novel chemical environments?

Advanced Research Question

  • Molecular dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents.
  • Docking studies : Predict binding affinities to biological targets using AutoDock Vina.
  • QSAR : Correlate substituent effects (e.g., cyclobutyl vs. cyclopropyl) with activity trends .

What strategies address low yields in cross-coupling reactions involving this compound?

Advanced Research Question

  • Catalyst screening : Test Pd(OAc)2_2/XPhos systems for Buchwald-Hartwig aminations.
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity .
  • Additives : Use Cs2_2CO3_3 to deprotonate amines and enhance coupling efficiency .

How does the cyclobutyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • LogP calculations : The cyclobutyl group increases lipophilicity compared to smaller rings (e.g., cyclopropyl), enhancing membrane permeability.
  • Metabolic stability : CYP450 enzyme assays identify oxidation hotspots (e.g., cyclobutyl C–H bonds) .

What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Advanced Research Question

  • Disorder in cyclobutyl rings : Use restraints in SHELXL to refine anisotropic displacement parameters .
  • Twinned crystals : Implement TwinRotMat in PLATON to deconvolute overlapping reflections .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?

Advanced Research Question

  • Substituent scanning : Replace the cyclobutyl group with bicyclic or spiro systems to assess steric effects.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxazole N–O) using MOE software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.